molecular formula C18H30BFO3Si B2881706 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester CAS No. 2377611-08-8

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester

Cat. No.: B2881706
CAS No.: 2377611-08-8
M. Wt: 352.33
InChI Key: YDRHMPLHUOOFMU-UHFFFAOYSA-N
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Description

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid pinacol ester group, which enhances its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the 2-fluorophenol derivative.

    Silylation: The 2-fluorophenol is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the silyl ether.

    Borylation: The silylated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst under mild conditions to yield the desired boronic acid pinacol ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Efficient handling and storage of reagents like TBDMS-Cl and B2Pin2.

    Catalyst Recovery and Reuse: Palladium catalysts are often recovered and reused to minimize costs.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid pinacol ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Substitution: The silyl ether group can be substituted under acidic conditions to yield the free phenol.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotonation.

    Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation or deprotection reactions.

Scientific Research Applications

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its role in forming biaryl structures, which are common in many drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role in cross-coupling reactions. The boronic acid pinacol ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. This mechanism involves:

    Transmetalation: Transfer of the boron-bound group to the palladium catalyst.

    Reductive Elimination: Formation of the final biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the silyl and fluorine substituents.

    2-Fluorophenylboronic Acid Pinacol Ester: Similar but without the silyl group.

    5-(t-Butyldimethylsilyloxy)phenylboronic Acid Pinacol Ester: Similar but without the fluorine substituent.

Uniqueness

5-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both the silyl ether and fluorine substituents, which enhance its stability and reactivity. These features make it particularly useful in specific synthetic applications where these properties are advantageous.

This compound’s combination of stability, reactivity, and versatility makes it a valuable tool in modern organic synthesis and various scientific research fields.

Properties

IUPAC Name

tert-butyl-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BFO3Si/c1-16(2,3)24(8,9)21-13-10-11-15(20)14(12-13)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRHMPLHUOOFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BFO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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